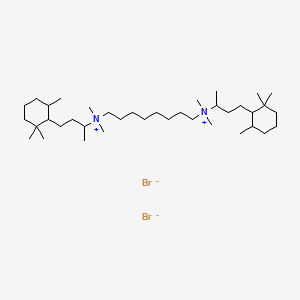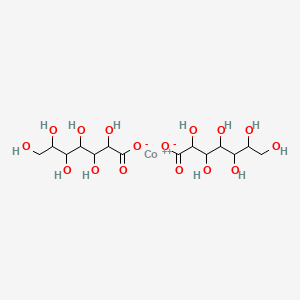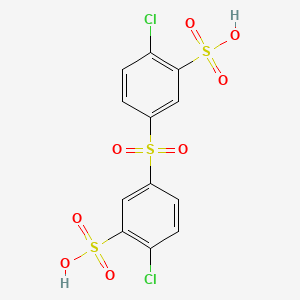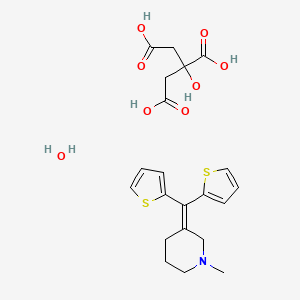
Tipepidine citrate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tipepidine citrate monohydrate is a synthetic, non-opioid antitussive and expectorant belonging to the thiambutene class. It was discovered in the 1950s and developed in Japan in 1959. Tipepidine is used in its hibenzate and citrate salt forms. It acts as an inhibitor of G protein-coupled inwardly-rectifying potassium channels (GIRKs), which contributes to its therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tipepidine involves the reaction of 3-(di-2-thienylmethylene)-1-methylpiperidine with appropriate reagents to form the desired compound. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of tipepidine citrate monohydrate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then formulated into various dosage forms, such as tablets, powders, and syrups, for medical use .
Análisis De Reacciones Químicas
Types of Reactions
Tipepidine citrate monohydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of tipepidine.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidation states of the compound, while substitution reactions can produce derivatives with varying functional groups .
Aplicaciones Científicas De Investigación
Tipepidine citrate monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Tipepidine citrate monohydrate exerts its effects by inhibiting G protein-coupled inwardly-rectifying potassium channels (GIRKs). This inhibition leads to an increase in dopamine levels in the nucleus accumbens, which is associated with its antidepressant-like effects. The compound’s action on GIRK channels also contributes to its antitussive and expectorant properties .
Comparación Con Compuestos Similares
Similar Compounds
Noscapine: Another non-opioid antitussive with a different mechanism of action.
Codeine: An opioid antitussive with potential for abuse and dependence.
Dextromethorphan: A widely used non-opioid antitussive with different pharmacological properties.
Uniqueness
Tipepidine citrate monohydrate is unique due to its dual action as an antitussive and expectorant, combined with its non-opioid nature. Its inhibition of GIRK channels sets it apart from other antitussives, making it a valuable compound for therapeutic use .
Propiedades
Fórmula molecular |
C21H27NO8S2 |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate |
InChI |
InChI=1S/C15H17NS2.C6H8O7.H2O/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 |
Clave InChI |
VXPPNPKSTBGSQC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)

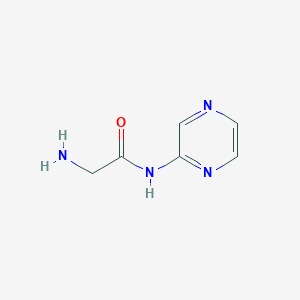
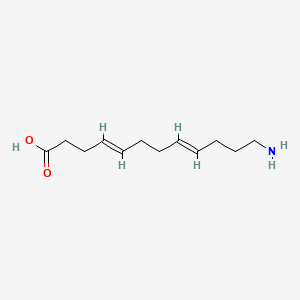
![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)


